3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-nitrophenyl)propanoic acid
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Overview
Description
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-nitrophenyl)propanoic acid is a complex organic compound that features both isoindole and nitrophenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-nitrophenyl)propanoic acid typically involves multi-step organic reactions. One common approach is the condensation of an isoindole derivative with a nitrophenylpropanoic acid precursor under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized derivatives.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives and other oxidized products.
Reduction: Amino derivatives and reduced forms of the compound.
Substitution: Various substituted isoindole and nitrophenyl derivatives.
Scientific Research Applications
Chemistry
Biology
In biological research, derivatives of this compound may be investigated for their potential
Properties
CAS No. |
6329-28-8 |
---|---|
Molecular Formula |
C17H12N2O6 |
Molecular Weight |
340.29 g/mol |
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-3-(3-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C17H12N2O6/c20-15(21)9-14(10-4-3-5-11(8-10)19(24)25)18-16(22)12-6-1-2-7-13(12)17(18)23/h1-8,14H,9H2,(H,20,21) |
InChI Key |
DTKRLTRFQBPDBG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC(=O)O)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC(=O)O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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